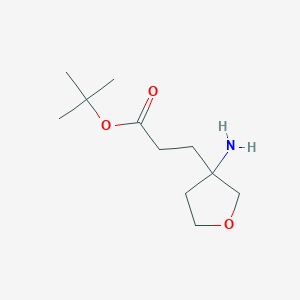
Tert-butyl 3-(3-aminooxolan-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(3-aminooxolan-3-yl)propanoate, commonly known as BOA ester, is a chemical compound that has gained significant attention in scientific research. BOA ester is a prodrug of BOA, which is a potent inhibitor of the enzyme acetolactate synthase (ALS). ALS is an essential enzyme for the biosynthesis of branched-chain amino acids (BCAAs) in plants, fungi, and bacteria. BOA ester has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.
作用機序
BOA ester is a prodrug of BOA, which is a potent inhibitor of Tert-butyl 3-(3-aminooxolan-3-yl)propanoate. This compound is an enzyme that catalyzes the conversion of pyruvate and 2-ketobutyrate to acetolactate, which is a precursor of BCAAs. BOA inhibits this compound by binding to its active site and blocking the formation of acetolactate. BOA ester is converted to BOA in vivo by esterase enzymes, and BOA then inhibits this compound.
Biochemical and Physiological Effects:
BOA ester has been shown to have no significant toxic effects on animals and humans. However, BOA ester can be metabolized to BOA, which is toxic to plants. BOA inhibits the biosynthesis of BCAAs in plants, leading to stunted growth and death. BOA ester has been used to study the effects of this compound inhibitors on plant growth and development.
実験室実験の利点と制限
BOA ester has several advantages for use in scientific research. BOA ester is stable and easy to handle, and it can be stored for long periods without degradation. BOA ester can be easily converted to BOA in vivo, allowing for precise control of the concentration of BOA. However, BOA ester has some limitations. BOA ester can be metabolized to BOA by esterase enzymes, which can lead to variability in the concentration of BOA. BOA ester can also be hydrolyzed by water, leading to the formation of BOA and other byproducts.
将来の方向性
There are several future directions for the use of BOA ester in scientific research. One direction is the development of new Tert-butyl 3-(3-aminooxolan-3-yl)propanoate inhibitors with improved efficacy and selectivity. BOA ester can be used to study the structure-activity relationship of this compound inhibitors and to identify new compounds with improved properties. Another direction is the use of BOA ester to study the metabolism of this compound inhibitors in plants and to investigate the mode of action of this compound inhibitors. BOA ester can also be used to study the effects of this compound inhibitors on non-target organisms, such as insects and mammals. Finally, BOA ester can be used to develop new herbicides with improved selectivity and reduced environmental impact.
合成法
BOA ester can be synthesized using different methods, including the reaction of tert-butyl 3-bromopropionate with 3-aminooxetan-3-ol, followed by deprotection of the tert-butyl group using trifluoroacetic acid. Another method involves the reaction of tert-butyl 3-bromopropionate with 3-aminooxetane, followed by hydrolysis of the ester group using sodium hydroxide. The synthesis of BOA ester using these methods has been reported to yield high purity and good yields.
科学的研究の応用
BOA ester has been used extensively in scientific research as a tool to study the mechanism of action of Tert-butyl 3-(3-aminooxolan-3-yl)propanoate inhibitors. This compound inhibitors have been widely used as herbicides, but their use has been limited due to the development of resistance in plants. BOA ester has been used to study the structure-activity relationship of this compound inhibitors and to develop new this compound inhibitors with improved efficacy and selectivity. BOA ester has also been used to study the metabolism of this compound inhibitors in plants and to investigate the mode of action of this compound inhibitors.
特性
IUPAC Name |
tert-butyl 3-(3-aminooxolan-3-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)4-5-11(12)6-7-14-8-11/h4-8,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDUNJPJILHEIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1(CCOC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

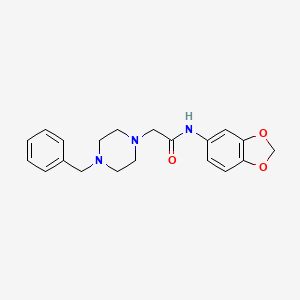
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2407622.png)

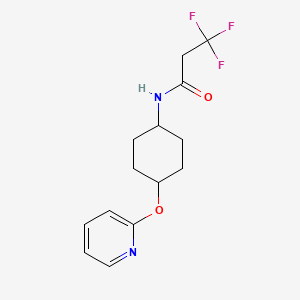
![Methyl 4-[(1R*,4R*)-4-aminocyclohexylamino]methyl-benzoate dihydrochloride](/img/structure/B2407626.png)
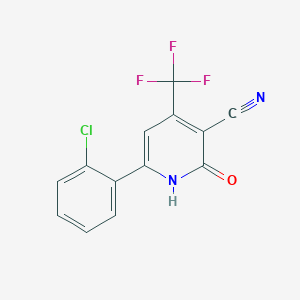
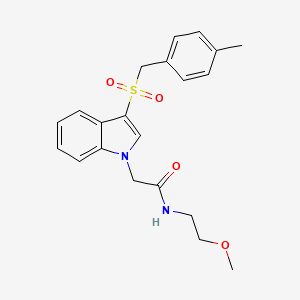

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide dioxalate](/img/structure/B2407631.png)



![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid](/img/structure/B2407640.png)
